6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole
Description
6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole is a heterocyclic compound featuring a fused thiazolo-benzimidazole core. Its structure includes a difluoromethoxy (-OCF₂H) group at position 6 and a phenyl substituent at position 3 (Figure 1). This compound belongs to a broader class of thiazolo[3,2-a]benzimidazoles, which are known for diverse biological activities, including antimicrobial, anticancer, and anthelmintic effects .
Properties
IUPAC Name |
7-(difluoromethoxy)-1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-15(18)21-11-6-7-12-13(8-11)20-14(9-22-16(20)19-12)10-4-2-1-3-5-10/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZRBMVJABFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole and its derivatives is believed to be β-tubulin . β-tubulin is a protein that plays a crucial role in the formation of microtubules, which are responsible for vital cellular functions such as motility, cellular shape, mitosis, coordination, transport, and secretion.
Mode of Action
The compound interacts with its target, β-tubulin, by binding to it and inhibiting the polymerization of microtubules. This interaction disrupts the cytoskeleton, which is essential for cell division and other vital cellular functions. The compound’s ability to compromise the cytoskeleton through a selective interaction with β-tubulin is the key to its efficacy.
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. It interferes with cellular transport and energy metabolism, as microtubules are integral to these processes. The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells, such as cancer cells.
Pharmacokinetics
Benzimidazole derivatives, in general, are known to have diverse pharmacological activities, including anticancer, antiviral, and anthelmintic effects. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and safety profile.
Result of Action
The result of the compound’s action at the molecular and cellular level is the disruption of vital cellular functions, leading to cell death. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making the compound potentially useful in cancer therapy.
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 2-substituted benzimidazoles, have been shown to interact with various enzymes and proteins. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules.
Cellular Effects
Related benzimidazole derivatives have been shown to exhibit diverse cellular effects, including influencing cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole is a complex heterocyclic compound that combines features from both thiazole and benzimidazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of the difluoromethoxy group is believed to enhance its pharmacological profile by improving lipophilicity and metabolic stability.
- Molecular Formula : C16H10F2N2OS
- Molecular Weight : 316.33 g/mol
- Boiling Point : 437.7 ± 45.0 °C (predicted)
- Density : 1.44 ± 0.1 g/cm³ (predicted)
- pKa : 2.86 ± 0.40 (predicted)
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that derivatives of the thiazolo[3,2-a][1,3]benzimidazole scaffold exhibit significant antitumor properties. For instance:
- Compounds within this class have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through MTS cytotoxicity assays and BrdU proliferation assays .
- The thiazolo[3,2-a][1,3]benzimidazole derivatives can intercalate into DNA or bind to the minor groove of AT-rich sites in DNA, thereby disrupting cellular processes crucial for tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus demonstrated promising antibacterial activity .
- The presence of the difluoromethoxy group may enhance this activity by altering the compound's interaction with microbial membranes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Difluoromethoxy Group : Enhances lipophilicity and metabolic stability.
- Phenyl Group : Contributes to the compound's ability to interact with biological targets.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Difluoromethoxy)-1H-benzimidazole | Benzimidazole core with difluoromethoxy | Potential antifungal activity |
| 5-(Fluoromethyl)-thiazolo[3,2-a][1,3]benzimidazole | Thiazole and benzimidazole fused ring | Anticancer properties |
| 4-Methyl-thiazolo[3,2-a][1,3]benzimidazole | Methyl substitution on thiazole | Enhanced lipophilicity |
Case Studies and Research Findings
Recent studies have highlighted the promising nature of this compound:
Comparison with Similar Compounds
Key Observations :
- Position 6 Substitutions: The difluoromethoxy group at position 6 likely improves lipophilicity compared to 6-methoxy or 6-hydroxy analogs, enhancing membrane permeability .
- Position 3 Substitutions : The phenyl group at position 3 may sterically hinder interactions with enzymatic targets compared to smaller substituents (e.g., 3-methyl or 3-chloromethyl). For example, 3-chloromethyl derivatives show potent anticancer activity due to alkylating properties , while 3-methyl analogs inhibit gastric H⁺/K⁺-ATPase .
Spectral and Structural Characterization
- NMR/IR Data: The difluoromethoxy group would exhibit distinct ¹⁹F NMR signals (δ ~ -80 ppm) and IR stretches (C-F at ~1100 cm⁻¹), differentiating it from non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole, and what key reaction parameters influence yield?
- Methodology : Synthesis typically involves multi-step heterocyclic condensation. For example, thiazolo-benzimidazole cores are assembled via cyclization of substituted benzimidazoles with difluoromethoxy precursors under reflux in ethanol or methanol. Key parameters include temperature control (60–130°C), solvent polarity, and catalyst selection (e.g., phosphorus oxychloride for cyclization). Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
- Critical Factors :
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Monitoring intermediates using TLC/HPLC to avoid side reactions (e.g., over-oxidation).
Q. How can spectroscopic and crystallographic methods be used to characterize this compound?
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 to confirm substitution patterns (e.g., difluoromethoxy group at δ 120–125 ppm in 13C) .
- IR : Identify C-F stretches (~1100–1250 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹).
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking between benzimidazole rings) .
Advanced Research Questions
Q. How can contradictions in biological activity data across structural analogs be resolved?
- Case Study : Analogous thiazolo-benzimidazoles exhibit divergent antimicrobial vs. anticancer activities due to substituent effects. For example:
| Substituent | Biological Activity | Source |
|---|---|---|
| 3-Chlorophenyl | COX-2 inhibition (IC₅₀ = 0.8 µM) | |
| 3-Methoxyphenyl | Antifungal (MIC = 16 µg/mL) |
- Resolution : Conduct comparative SAR studies using isosteric replacements (e.g., replacing difluoromethoxy with methoxy) and validate via enzyme inhibition assays .
Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases)?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., p38 MAP kinase). Validate with MD simulations to assess stability of hydrogen bonds (e.g., benzimidazole N-H with kinase hinge region) .
- ADME Prediction : Apply SwissADME to evaluate bioavailability (%ABS = 65–75) and blood-brain barrier penetration (logBB < 0.3) .
Q. How does the difluoromethoxy group influence electronic properties and reactivity?
- DFT Calculations : B3LYP/6-31G* level analysis shows electron-withdrawing effects reduce HOMO-LUMO gap (ΔE = 4.2 eV vs. 4.8 eV for methoxy analog), enhancing electrophilic reactivity .
- Experimental Validation : Cyclic voltammetry confirms oxidation potential shifts (+0.15 V vs. Ag/AgCl) due to fluorine electronegativity .
Data Contradiction Analysis
Q. Why do some studies report poor solubility despite hydrophilic substituents?
- Root Cause : Crystallinity vs. amorphous form differences. For example, X-ray data show tight π-π stacking in crystalline forms (solubility = 12 µg/mL), while amorphous analogs achieve 85 µg/mL .
- Mitigation : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulation (e.g., PLGA encapsulation) improve bioavailability .
Structural-Activity Relationship (SAR) Guidance
Q. Which substituent modifications enhance selectivity for cancer vs. inflammatory targets?
- Design Strategy :
- Position 3 : Phenyl groups with electron-withdrawing substituents (e.g., -CF₃) improve kinase selectivity (e.g., IC₅₀ = 0.5 µM for JAK2 vs. 8.2 µM for COX-2) .
- Position 6 : Bulky groups (e.g., naphthyl) reduce off-target binding to hERG channels (hERG IC₅₀ > 30 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
